![molecular formula C10H15N3O B2382133 N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide CAS No. 1181549-39-2](/img/structure/B2382133.png)
N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide
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Overview
Description
N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, also known as CEPCA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. CEPCA is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Research has shown that pyrazole-acetamide derivatives, which are structurally similar to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as demonstrated in various in vitro assays (Chkirate et al., 2019).
Lipoxygenase Activity Protein Inhibition
- A study on a compound structurally related to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide revealed its effectiveness as an inhibitor of the five-lipoxygenase activity protein, showcasing notable pharmacokinetic properties (Latli et al., 2015).
Crystal Structure and Biological Activity
- The synthesis and characterization of a compound closely related to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide revealed insights into its crystal structure. The compound also exhibited moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).
Antitumor Activity
- Novel pyrimidiopyrazole derivatives, similar in structure to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, were found to have significant antitumor activity against specific cell lines, showcasing the potential of such compounds in cancer research (Fahim et al., 2019).
Anti-Microbial Activities
- Research into thiazole derivatives incorporating a pyrazole moiety, which is a key feature of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).
Anti-Inflammatory Activity
- Derivatives of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide have been synthesized and tested for anti-inflammatory activity, with some derivatives showing significant effects (Sunder & Maleraju, 2013).
Anticonvulsant Activity
- Alkanamide derivatives bearing pyrazole rings have been synthesized and evaluated for their anticonvulsant activity. This indicates the potential application of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide in neurological disorders (Tarikogullari et al., 2010).
Mechanism of Action
Target of Action
The primary targets of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase and the progression through the S phase .
Mode of Action
It is known to interact with its targets, cyclin-a2 and cyclin-dependent kinase 2 . This interaction may influence the cell cycle, potentially altering the rate of cell division and growth .
Biochemical Pathways
The biochemical pathways affected by N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide are likely related to cell cycle regulation, given its interaction with Cyclin-A2 and Cyclin-dependent kinase 2 . The downstream effects of this interaction could include changes in cell proliferation and growth .
Result of Action
The molecular and cellular effects of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide’s action would likely be changes in cell proliferation and growth due to its interaction with Cyclin-A2 and Cyclin-dependent kinase 2 . .
Action Environment
The action, efficacy, and stability of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed information on how these factors affect the compound’s action is currently lacking .
properties
IUPAC Name |
N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(9-3-4-9)13-10(5-6-11-13)12-8(2)14/h5-7,9H,3-4H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIJLJLCXNAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide |
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